Perfluorohexadecane

Vue d'ensemble

Description

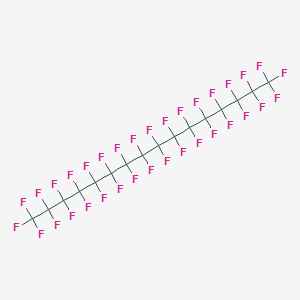

Perfluorohexadecane, also known as tetratriacontafluorohexadecane, is a fluorocarbon with the molecular formula C16F34. It is a fully fluorinated compound, meaning all hydrogen atoms in the hexadecane molecule are replaced by fluorine atoms. This compound is known for its high thermal stability, chemical inertness, and unique physical properties, such as low surface tension and high density .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Perfluorohexadecane can be synthesized through the electrochemical fluorination of hexadecane. This process involves the use of anhydrous hydrogen fluoride as the fluorinating agent and an electric current to facilitate the replacement of hydrogen atoms with fluorine atoms. The reaction is typically carried out at low temperatures to prevent decomposition of the product .

Industrial Production Methods: In industrial settings, this compound is produced using a similar electrochemical fluorination process. The reaction conditions are optimized to maximize yield and purity. The process involves the use of specialized equipment to handle the highly reactive fluorine gas and to ensure the safety of the operators .

Analyse Des Réactions Chimiques

Types of Reactions: Perfluorohexadecane is highly resistant to most chemical reactions due to the strong carbon-fluorine bonds. it can undergo certain reactions under specific conditions:

Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or ozone.

Reduction: Reduction of this compound is challenging due to the stability of the carbon-fluorine bonds.

Substitution: Nucleophilic substitution reactions are rare but possible with highly reactive nucleophiles such as sodium amide in liquid ammonia.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, ozone; elevated temperatures and pressures.

Reduction: Lithium aluminum hydride; controlled conditions.

Substitution: Sodium amide; liquid ammonia.

Major Products Formed:

Oxidation: Fluorinated carboxylic acids and ketones.

Reduction: Partially fluorinated hydrocarbons.

Substitution: Fluorinated amines and other derivatives

Applications De Recherche Scientifique

Perfluorohexadecane has a wide range of applications in scientific research due to its unique properties:

Mécanisme D'action

The mechanism of action of perfluorohexadecane is primarily based on its physical properties rather than chemical reactivity. Its high density and low surface tension allow it to spread evenly across surfaces, forming a protective barrier. In biological systems, it interacts with cell membranes, enhancing permeability and facilitating the transport of molecules .

Comparaison Avec Des Composés Similaires

Perfluorooctane: Another fully fluorinated compound with similar properties but a shorter carbon chain.

Perfluorodecalin: A fluorocarbon with a bicyclic structure, used in similar applications but with different physical properties.

Perfluorotributylamine: A fluorinated amine with applications in medicine and industry.

Uniqueness of Perfluorohexadecane: this compound stands out due to its longer carbon chain, which provides higher thermal stability and density compared to shorter fluorocarbons. Its unique combination of properties makes it suitable for specialized applications where other fluorocarbons may not perform as effectively .

Activité Biologique

Perfluorohexadecane (PFHxD) is a member of the per- and polyfluoroalkyl substances (PFAS) family, known for its unique chemical properties and widespread applications. This article explores the biological activity of PFHxD, including its pharmacokinetics, potential toxicity, environmental impact, and case studies highlighting its effects.

PFHxD is a fully fluorinated hydrocarbon with a chain length of 16 carbon atoms. Its structure contributes to its hydrophobic and lipophobic characteristics, making it resistant to degradation in the environment. This stability raises concerns regarding its accumulation in biological systems.

Pharmacokinetics

Absorption and Distribution:

Studies indicate that PFHxD can be absorbed through various routes, including oral ingestion and dermal contact. Once absorbed, it distributes throughout body tissues due to its lipophilic nature. Research on related PFAS compounds suggests that long-chain PFAS like PFHxD tend to accumulate in liver and adipose tissues.

Metabolism:

PFHxD is resistant to metabolic breakdown, which is a common characteristic of many PFAS compounds. This resistance leads to prolonged half-lives in biological systems, contributing to bioaccumulation.

Excretion:

Excretion primarily occurs through urine, but the rate can vary based on individual factors such as age, sex, and health status. Studies have shown that the elimination half-life of PFHxD can range from several months to years.

Toxicological Profile

Cytotoxicity:

Research indicates that PFHxD exhibits cytotoxic effects on various cell lines. In vitro studies have demonstrated that exposure to PFHxD can lead to oxidative stress and apoptosis in human liver cells. The specific mechanisms include the generation of reactive oxygen species (ROS) and disruption of mitochondrial function.

Endocrine Disruption:

PFHxD has been implicated in endocrine disruption, affecting hormone signaling pathways. Animal studies have shown alterations in thyroid hormone levels following exposure, suggesting potential implications for metabolic regulation and development.

Immunotoxicity:

Emerging evidence suggests that PFHxD may impair immune function. Studies have reported reduced antibody responses in animals exposed to PFAS, raising concerns about the potential for increased susceptibility to infections and diseases.

Environmental Impact

PFHxD is persistent in the environment due to its resistance to degradation. It has been detected in various environmental matrices, including water bodies and soil. Its presence raises concerns about ecological risks, particularly for aquatic organisms that may accumulate these substances through trophic levels.

Case Studies

-

Human Health Studies:

A cohort study examining residents near industrial sites found elevated levels of PFHxD in blood samples compared to control groups. The study correlated higher PFHxD levels with increased incidences of liver dysfunction and thyroid abnormalities. -

Wildlife Impact:

Research on wildlife exposed to contaminated water sources revealed reproductive and developmental issues linked to PFHxD exposure. Observations included decreased fertility rates and developmental delays in offspring. -

Toxicological Assessments:

In laboratory settings, rodents exposed to high doses of PFHxD exhibited significant changes in liver enzyme activity, indicating potential hepatotoxic effects. These findings align with concerns regarding the long-term health impacts of chronic exposure.

Summary Table of Biological Activity Findings

| Biological Activity | Findings |

|---|---|

| Cytotoxicity | Induces oxidative stress; apoptosis in liver cells |

| Endocrine Disruption | Alters thyroid hormone levels; impacts metabolic regulation |

| Immunotoxicity | Reduces antibody responses; increases disease susceptibility |

| Environmental Persistence | Detected in water and soil; bioaccumulates in wildlife |

Propriétés

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-tetratriacontafluorohexadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16F34/c17-1(18,3(21,22)5(25,26)7(29,30)9(33,34)11(37,38)13(41,42)15(45,46)47)2(19,20)4(23,24)6(27,28)8(31,32)10(35,36)12(39,40)14(43,44)16(48,49)50 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQPUCGPFMVEJGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16F34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40188997 | |

| Record name | Perfluorohexadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

838.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355-49-7 | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-Tetratriacontafluorohexadecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=355-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluorohexadecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000355497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluorohexadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluorohexadecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.990 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does perfluorohexadecane interact with other fluorinated solvents, and what insights can be gained from studying these interactions?

A2: Researchers have investigated the phase behavior of this compound with solvents like trichlorotrifluoroethylene (Freon F113) and hexafluorobenzene across a range of concentrations and temperatures []. These studies revealed interesting phase transitions, including previously unknown intramolecular transitions. By analyzing the liquidus curves, researchers can determine the Flory-Huggins interaction parameter, which provides insights into the thermodynamic compatibility of these mixtures and helps assess their suitability as solvents for various applications.

Q2: What are the key thermodynamic properties of this compound?

A3: Various studies, including those utilizing differential scanning calorimetry (DSC) and transpiration methods, have determined important thermodynamic properties of this compound. Specifically, its fusion enthalpy is 38.7 ± 0.1 kJ·mol–1 with a fusion temperature of 399.7 K []. These properties are crucial for understanding its behavior in different temperature ranges and its potential applications in areas like material science and chemical engineering.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.